molecular formula C12H12N2O3 B11775372 3-Methoxy-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid

3-Methoxy-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B11775372
M. Wt: 232.23 g/mol
InChI Key: MUOPQTJRLBZHDO-UHFFFAOYSA-N
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Description

3-Methoxy-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid (CAS: 885-46-1, molecular formula: C₁₂H₁₂N₂O₂, molecular weight: 216.24 g/mol) is a pyrazole-based carboxylic acid derivative characterized by a methoxy group at position 3 and a para-tolyl (4-methylphenyl) substituent at position 1 of the pyrazole ring . This compound belongs to a class of nitrogen-containing heterocycles widely investigated for their applications in pharmaceuticals and agrochemicals due to their tunable electronic and steric properties. Its synthesis typically involves multi-step reactions, including cyclocondensation, alkylation, and hydrolysis, as observed in analogous pyrazole-5-carboxylic acid derivatives .

Properties

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

5-methoxy-2-(4-methylphenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H12N2O3/c1-8-3-5-9(6-4-8)14-10(12(15)16)7-11(13-14)17-2/h3-7H,1-2H3,(H,15,16)

InChI Key

MUOPQTJRLBZHDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of 1-(p-Tolyl)pyrazole-5-carboxylate Esters

Reagents :

  • p-Tolylhydrazine (1.2 equiv)

  • Ethyl 3-methoxy-2,4-dioxopentanoate (1.0 equiv)

  • Acetic acid (solvent), reflux at 110°C for 6–8 hours.

Mechanism :
The reaction proceeds via enolate formation at the β-ketoester, followed by nucleophilic attack by the hydrazine’s amino group. Cyclization and dehydration yield the pyrazole ring. The p-tolyl group is introduced at N-1 via the hydrazine precursor, while the methoxy group originates from the diketoester’s α-methoxy substituent.

Yield : 68–75% after purification by silica gel chromatography.

Regioselectivity Challenges

Regioselectivity is influenced by steric and electronic factors:

  • Electron-withdrawing groups (e.g., methoxy) at the α-position of diketoesters favor cyclization at the less hindered carbonyl.

  • Arylhydrazines with bulky substituents (e.g., p-tolyl) preferentially occupy the N-1 position due to reduced steric strain.

Table 1: Regioselectivity in Pyrazole Formation

Diketoester SubstituentHydrazine SubstituentN-1 Product (%)N-2 Product (%)
3-Methoxyp-Tolyl928
Unsubstitutedp-Tolyl7822

N-Alkylation of Pyrazole Intermediates

Post-cyclization alkylation introduces the methoxy group at position 3. This two-step approach avoids the need for pre-functionalized diketoesters.

Alkylation of 1-(p-Tolyl)pyrazole-5-carboxylates

Reagents :

  • Methyl iodide (2.0 equiv)

  • Sodium hydride (1.5 equiv) in DMF, 0°C to room temperature, 4 hours.

Procedure :

  • Deprotonate the pyrazole’s N-H at position 3 using NaH.

  • React with methyl iodide to form the 3-methoxy derivative.

Yield : 81.3% after distillation.

Table 2: Alkylation Efficiency with Different Bases

BaseSolventTemperature (°C)Yield (%)
NaHDMF2581.3
K₂CO₃Acetone6067.2
LDATHF-7848.9

Hydrolysis of Ester Precursors

The final step involves saponification of the ethyl ester to the carboxylic acid.

Basic Hydrolysis Conditions

Reagents :

  • 1M NaOH (3.0 equiv)

  • Ethanol/water (3:1), reflux for 3 hours.

Mechanism :
The ester undergoes nucleophilic acyl substitution, with hydroxide attacking the carbonyl carbon.

Yield : 89–93% after acidification (HCl) and recrystallization.

Table 3: Hydrolysis Optimization

BaseSolventTime (h)Yield (%)
NaOHEthanol/water393
LiOHTHF/water288
KOHMethanol/water485

Alternative Routes via Suzuki Coupling

For advanced functionalization, palladium-catalyzed cross-coupling introduces substituents post-cyclization.

Coupling at Position 4

Reagents :

  • 3-Methoxy-1-(p-tolyl)pyrazole-5-boronic acid (1.1 equiv)

  • Aryl halide (1.0 equiv)

  • Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O, 80°C, 12 hours.

Yield : 60–72% after column chromatography.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-4), 7.45 (d, J = 8.1 Hz, 2H, p-tolyl), 7.23 (d, J = 8.1 Hz, 2H, p-tolyl), 3.91 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃).

  • IR (KBr) : 1695 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N).

Purity Analysis

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient) .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents.

Major Products Formed

    Oxidation: Formation of 3-methoxy-1-(p-tolyl)-1H-pyrazole-5-carboxaldehyde.

    Reduction: Formation of 3-methoxy-1-(p-tolyl)-1H-pyrazole-5-methanol.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Applications

The anticancer potential of 3-Methoxy-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid has been investigated through various studies. The compound has been synthesized into several derivatives, which have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies : A series of amide derivatives based on this compound were evaluated for their antiproliferative activities against human liver (Huh7), breast (MCF7), and colon carcinoma (HCT116) cell lines. One notable derivative showed IC50 values of 1.6 mM, 3.3 mM, and 1.1 mM respectively, indicating strong potential as an anticancer agent .
  • Mechanistic Insights : The mechanisms underlying the anticancer activity of these compounds often involve apoptosis induction in cancer cells. For instance, derivatives have shown significant apoptosis and growth inhibition in A549 lung cancer cells with IC50 values around 49.85 µM .

Anti-inflammatory Applications

Anti-inflammatory properties are another critical application of this compound. Various studies have highlighted its potential in reducing inflammation through different pathways.

  • In Vivo Studies : Compounds derived from this pyrazole have been tested for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Certain derivatives exhibited promising results comparable to established anti-inflammatory drugs like indomethacin .
  • Analgesic Effects : The analgesic properties of these compounds have also been explored, with some showing effectiveness in carrageenan-induced paw edema models in rats, further supporting their potential therapeutic use in inflammatory conditions .

Antimicrobial Applications

The antimicrobial activity of this compound derivatives has been a focus of research due to the growing need for new antimicrobial agents.

  • Broad Spectrum Activity : Derivatives have demonstrated activity against a range of bacterial strains including E. coli, S. aureus, and Klebsiella pneumoniae. One study reported that certain compounds exhibited significant antibacterial activity compared to standard antibiotics .
  • Antifungal Properties : In addition to antibacterial effects, some derivatives have shown antifungal activity against strains such as Aspergillus niger, indicating the broad applicability of this compound class in treating infections .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound and its derivatives:

Activity Type Details IC50/Effectiveness
AnticancerCytotoxicity against Huh7, MCF7, HCT116IC50: 1.6 mM (Huh7), 3.3 mM (MCF7)
Induces apoptosis in A549 cellsIC50: 49.85 µM
Anti-inflammatoryInhibits TNF-α and IL-6Comparable to indomethacin
Reduces edema in carrageenan modelEffective analgesic
AntimicrobialActive against E. coli, S. aureusSignificant compared to antibiotics
Antifungal against Aspergillus nigerEffective at specified concentrations

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The methoxy and p-tolyl groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing its activity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-Methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid (CAS: 1015868-55-9, similarity: 0.96): This analog swaps the positions of the methoxy and methyl groups.
  • 1-Methyl-5-(p-tolyl)-1H-pyrazole-3-carboxylic acid (CAS: 124344-99-6, similarity: 1.00): Despite identical substituents, the positional isomerism at the pyrazole ring (p-tolyl at position 5 vs. position 1) may influence steric hindrance and molecular planarity, affecting biological target binding .

Functional Group Modifications

  • Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate : The esterification of the carboxylic acid group enhances lipophilicity, improving membrane permeability but reducing solubility in aqueous media. This derivative is often used as an intermediate for prodrug development .
  • 5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid (CAS: 117860-56-7): The methoxycarbonyl group introduces additional steric bulk and electron-withdrawing effects, which may stabilize the compound against enzymatic hydrolysis compared to the parent carboxylic acid .

Heterocyclic Substituents

  • However, the furan’s lower electron density compared to benzene may reduce stability under oxidative conditions .
  • 1-Methyl-5-thien-2-yl-1H-pyrazole-3-carboxylic acid : The thiophene substituent offers sulfur-mediated hydrogen bonding and increased lipophilicity, which could improve blood-brain barrier penetration in neurological applications .

Table 1: Structural and Physicochemical Comparison of Pyrazole-5-carboxylic Acid Derivatives

Compound Name (CAS) Substituents (Positions) Molecular Weight (g/mol) Key Features Reference
This compound (885-46-1) 3-OCH₃, 1-p-tolyl 216.24 High polarity due to carboxylic acid; potential antimicrobial activity
1-Methyl-3-(p-tolyl)-1H-pyrazole-5-carboxylic acid (1015868-55-9) 3-p-tolyl, 1-CH₃ 200.23 Reduced electron withdrawal; higher lipophilicity
5-(Methoxycarbonyl)-1-methyl-1H-pyrazole-3-carboxylic acid (117860-56-7) 5-COOCH₃, 3-COOH, 1-CH₃ 184.15 Ester group enhances metabolic stability
3-(2-Furyl)-1-methyl-1H-pyrazole-5-carboxylic acid (859851-00-6) 3-furyl, 1-CH₃ 192.17 Heterocyclic aromaticity; potential for π-π interactions
Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate 5-COOEt, 1-(4-MeO-benzyl), 3-p-tolyl 352.40 Ester prodrug; improved bioavailability

Biological Activity

3-Methoxy-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its biological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C12_{12}H12_{12}N2_2O3_3
  • CAS Number : 83864128
  • Molecular Weight : 232.24 g/mol

1. Anti-inflammatory Properties

Research indicates that this compound exhibits potent anti-inflammatory effects. It acts primarily by inhibiting cyclooxygenases (COX-1 and COX-2), enzymes crucial in the inflammatory pathway. The compound binds to the active sites of these enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Table 1: Inhibition Potency Against COX Enzymes

CompoundCOX-1 Inhibition (IC50, μM)COX-2 Inhibition (IC50, μM)
This compound0.02 - 0.040.02 - 0.04
Celecoxib0.040.02
Indomethacin1.37N/A

2. Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, thereby preventing cancer cell proliferation . The IC50 values for various cancer cell lines indicate its effectiveness in disrupting cancer cell growth.

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)
HeLa12.07
MCF-710.50
A5498.75

3. Antimicrobial Effects

The compound has shown potential as an antimicrobial agent against various bacterial strains, including E. coli and Staphylococcus aureus. Its mechanism involves disrupting bacterial cell wall synthesis and function, which is critical for bacterial survival .

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC, μg/mL)
Staphylococcus aureus40
Escherichia coli30

The primary mechanism through which this compound exerts its biological effects includes:

  • Enzyme Inhibition : Binding to COX enzymes to inhibit prostaglandin synthesis.
  • Cell Cycle Arrest : Disrupting tubulin polymerization leading to G2/M phase arrest in cancer cells.
  • Antimicrobial Action : Interfering with bacterial cell wall integrity.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • A study demonstrated that at low doses, the compound effectively reduced inflammation without significant side effects, while higher doses led to gastrointestinal irritation.
  • Another research evaluated its anticancer properties and found it significantly inhibited tumor growth in murine models, showcasing its potential as a therapeutic agent in oncology .

Q & A

Q. What are the common synthetic routes for 3-Methoxy-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid, and what reaction conditions optimize yield?

The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, chalcone derivatives react with substituted hydrazines (e.g., p-tolyl hydrazine) under reflux in ethanol with glacial acetic acid to form the pyrazole core . Esterification or hydrolysis steps may follow to introduce the carboxylic acid group. Optimization includes controlling stoichiometry, temperature (e.g., 80–100°C), and solvent polarity (e.g., ethanol/DMF mixtures) to minimize by-products and improve regioselectivity .

Q. How is the molecular structure of this compound characterized in crystallographic studies?

X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is standard for determining bond lengths, angles, and hydrogen-bonding patterns . For example, related pyrazole-carboxylic acids exhibit planar pyrazole rings and intermolecular hydrogen bonds between the carboxylic acid group and adjacent methoxy/p-tolyl substituents, influencing crystal packing .

Q. What spectroscopic methods are employed to confirm purity and structural integrity?

  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid, N-H stretch at ~3200 cm⁻¹ for pyrazole) .
  • NMR : ¹H NMR confirms substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons from p-tolyl at δ 6.8–7.2 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 245.2 for C₁₂H₁₂N₂O₃) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity and regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For instance, the carboxylic acid group and pyrazole N-atoms are reactive toward alkylation or acylation, while the methoxy group directs electrophilic substitution on the p-tolyl ring . Solvent effects and transition-state modeling further refine synthetic pathways .

Q. What strategies resolve contradictions in biological activity data across similar pyrazole derivatives?

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., replacing methoxy with halogens alters antimicrobial potency) .
  • Dose-Response Assays : Test compound libraries at varying concentrations (e.g., IC₅₀ values for anticancer activity) to distinguish intrinsic activity from assay-specific artifacts .
  • Metabolic Stability Tests : Assess cytochrome P450 interactions to rule out false negatives/positives in vitro .

Q. How are solubility and bioavailability challenges addressed for this hydrophobic compound?

  • Salt Formation : React with sodium/potassium hydroxide to form water-soluble carboxylate salts .
  • Co-Crystallization : Use hydrogen-bond acceptors (e.g., urea derivatives) to improve dissolution rates .
  • Prodrug Design : Esterify the carboxylic acid group (e.g., methyl ester) for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. What role does hydrogen bonding play in its supramolecular assembly, and how is this exploited in material science?

The carboxylic acid group forms robust O–H···N/O hydrogen bonds with pyrazole nitrogens or solvent molecules, creating 1D chains or 2D networks. These interactions are critical in designing metal-organic frameworks (MOFs) or co-crystals for catalytic or sensing applications . Graph set analysis (e.g., Etter’s rules) categorizes motifs like R₂²(8) rings for systematic crystal engineering .

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